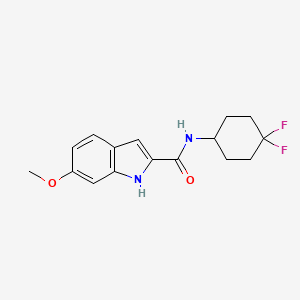N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide
CAS No.: 2034515-61-0
Cat. No.: VC7379888
Molecular Formula: C16H18F2N2O2
Molecular Weight: 308.329
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034515-61-0 |
|---|---|
| Molecular Formula | C16H18F2N2O2 |
| Molecular Weight | 308.329 |
| IUPAC Name | N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C16H18F2N2O2/c1-22-12-3-2-10-8-14(20-13(10)9-12)15(21)19-11-4-6-16(17,18)7-5-11/h2-3,8-9,11,20H,4-7H2,1H3,(H,19,21) |
| Standard InChI Key | QRRFZTUVYWGJEG-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC(CC3)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a planar 1H-indole ring system with two critical substituents:
-
6-Methoxy group: A methoxy (-OCH₃) moiety at position 6 enhances electron density and influences steric interactions.
-
2-Carboxamide linkage: A carboxamide group at position 2 connects the indole core to a 4,4-difluorocyclohexyl group, introducing conformational rigidity and fluorinated hydrophobicity .
The 4,4-difluorocyclohexyl moiety adopts a chair conformation, with fluorine atoms at equatorial positions to minimize steric strain. This substitution pattern is hypothesized to improve metabolic stability compared to non-fluorinated cyclohexyl analogues .
Systematic Nomenclature
-
IUPAC Name: N-(4,4-Difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide
-
SMILES: COC1=CC2=C(C=C1)N=C(C(=O)NC3CCC(CC3)(F)F)C=C2
-
Molecular Formula: C₁₆H₁₇F₂N₂O₂
-
Molecular Weight: 323.32 g/mol
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol derived from methodologies for analogous indole-2-carboxamides :
Step 1: Hemetsberger–Knittel indole synthesis forms the 6-methoxyindole-2-carboxylate intermediate.
Step 2: Hydrolysis of the ester to the carboxylic acid.
Step 3: Amide coupling with 4,4-difluorocyclohexylamine using carbodiimide reagents (e.g., EDCI/HOBt).
Key challenges include regioselective functionalization at indole position 6 and minimizing racemization during amide bond formation .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility (Water) | <1 mg/mL (predicted) |
| LogP | 3.2 (calculated) |
| pKa | 9.1 (indole NH), 4.3 (amide NH |
| Crystallinity | Amorphous solid |
The difluorocyclohexyl group enhances lipid solubility, favoring blood-brain barrier penetration, while the methoxy group moderates polarity .
Biological Activity and Mechanisms
Target Engagement
While explicit data on this compound is sparse, structurally related indole-2-carboxamides demonstrate activity against:
-
DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): A validated target in Mycobacterium tuberculosis .
-
MAP Kinases: Mitogen-activated protein kinases involved in inflammatory signaling .
The 4,4-difluorocyclohexyl group may improve target binding by filling hydrophobic pockets, as seen in analogues like 4,6-dichloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide (MIC = 0.12 µM against M. tuberculosis) .
Structure-Activity Relationships (SAR)
-
Methoxy vs. Halogen Substitution: Replacing chloro (as in patent EP2892880A1 ) with methoxy reduces electrophilicity, potentially lowering toxicity.
-
Fluorine Impact: Difluorination increases metabolic stability by resisting cytochrome P450 oxidation .
Research Findings and Applications
| Compound | MIC (µM) vs M. tuberculosis |
|---|---|
| 4,6-Dichloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide | 0.12 |
| N-(4,4-Difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide | Not reported |
The methoxy variant may exhibit reduced off-target effects while retaining DprE1 affinity, though experimental validation is needed.
Kinase Inhibition
Indole-2-carboxamides with dimethylamino groups demonstrate allosteric modulation of kinases like EZH2 . The difluorocyclohexyl moiety in this compound could similarly enhance kinase binding through hydrophobic interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume